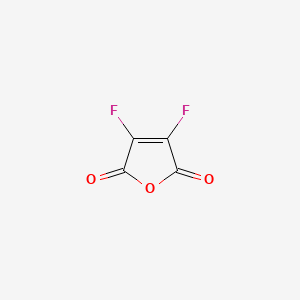

Difluoromaleic anhydride

Übersicht

Beschreibung

Difluoromaleic anhydride is a fluorinated surfactant that can be used as a cationic surfactant . It has been studied for its ability to reduce the surface tension of water and increase the wetting properties of surfaces .

Synthesis Analysis

Difluoromaleic anhydride can be produced by reacting sulfur trioxide with a fluorinated precursor . A life cycle assessment of two bio-based routes for the production of maleic anhydride has been proposed: from butanol (bio-ButOH MA) and furfural (bio-Furf MA) .Molecular Structure Analysis

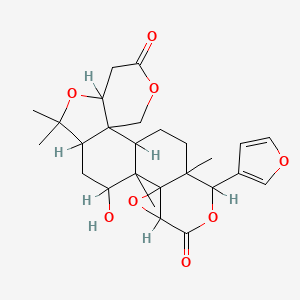

Difluoromaleic anhydride contains a total of 9 bonds; 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of Difluoromaleic anhydride have been created .Chemical Reactions Analysis

The rich chemistry that maleic anhydride can participate in makes it a quintessential building block for a variety of small and polymeric molecules . This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis

The bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure . The anhydride bond lengths are typical of anhydrides like acetic anhydride .Wissenschaftliche Forschungsanwendungen

Synthesis and Accessibility

Difluoromaleic anhydride has been studied for its efficient synthesis routes. One notable method involves the reaction of hexafluoro-2, 5-dihydrofuran or hexafluoro-2, 5-dihydrothiophene with sulfur trioxide, producing difluoromaleic anhydride in good yield. This process, particularly the conversion from hexafluoro-2, 5-dihydrothiophene, offers a simplified and accessible route to difluoromaleic anhydride (Krespan, 1990).

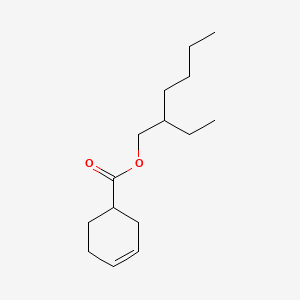

Role in Organic Synthesis

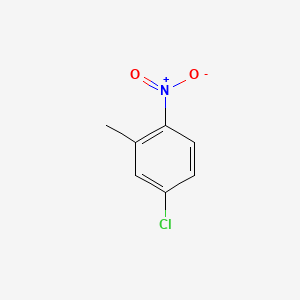

Difluoromaleic anhydride has been utilized in the realm of organic chemistry, particularly in the acylation of alcohols and the formation of glycosyl triflates. For instance, it has shown utility in the acylation of alcohols with acid anhydrides, playing a role in selective macrolactonization processes (Ishihara et al., 1996). Furthermore, it has been used in combination with other reagents for the low-temperature conversion of thioglycosides to glycosyl triflates, aiding in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Analytical Applications

In the field of analytical chemistry, difluoromaleic anhydride has been employed in the preparation of compounds for analysis. Notably, its derivatives have been used in gas chromatography for the analysis of protein amino acids, offering a sensitive and efficient method for chemical analysis (Hušek, 1982).

Molecular Structure Studies

Research has also delved into the molecular structure of difluoromaleic anhydride. Investigations using techniques like electron diffraction and microwave spectroscopy have provided detailed insights into its molecular geometry and structural parameters, contributing to a deeper understanding of its chemical behavior (Abdo et al., 1999).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-difluorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTLWXJLPNCYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985509 | |

| Record name | 3,4-Difluorofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromaleic anhydride | |

CAS RN |

669-78-3 | |

| Record name | 2,5-Furandione, difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

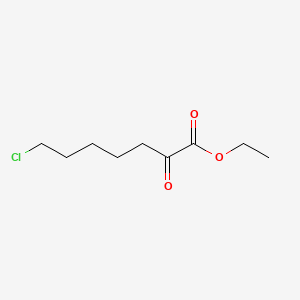

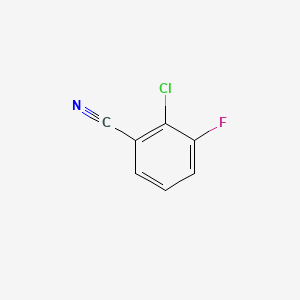

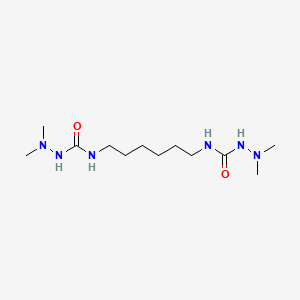

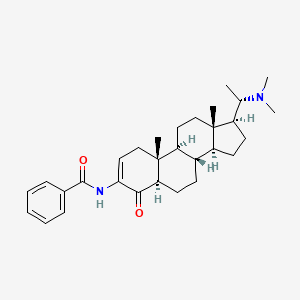

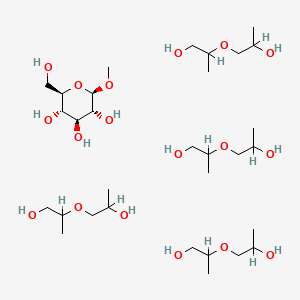

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)